molecular formula C10H16N2O2S B13068188 N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide

Cat. No.: B13068188
M. Wt: 228.31 g/mol
InChI Key: DKXHSQGYSJLYBF-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide (CAS: 2138157-05-6 as the hydrochloride salt) is a sulfonamide derivative characterized by a phenyl ring substituted with an aminomethyl group at position 3 and a methyl group at position 2. The sulfonamide moiety is further modified with an N-methyl group, resulting in the molecular formula C₁₀H₁₆N₂O₂S and a molecular weight of 228.31 g/mol . This compound is of interest in medicinal chemistry due to the versatility of sulfonamides in drug design, particularly in enzyme inhibition and receptor modulation.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-[3-(aminomethyl)-4-methylphenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-8-4-5-10(6-9(8)7-11)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3

InChI Key

DKXHSQGYSJLYBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide typically involves multiple steps. One common method includes the reductive N-methylation of nitro compounds. This process is attractive due to its straightforward approach and the availability of inexpensive raw materials . The reaction conditions often involve hydrogenation and methylation steps, using catalysts and methylating agents such as methyl halides, methanol, or dimethyl carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key metabolic enzymes and the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamides are a structurally diverse class of compounds with broad applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
N-(3-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide C₁₀H₁₆N₂O₂S 228.31 3-aminomethyl, 4-methyl, N-methylsulfonamide
N-(2,3-Dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide C₂₁H₂₂N₂O₄S₂ 454.54 Double sulfonamide, 2,3-dimethylphenyl
N-(3-Amino-4-methylphenyl)-5-methylthiophene-2-sulfonamide C₁₂H₁₄N₂O₂S₂ 282.38 Thiophene ring, 5-methyl substituent
N-(3-Amino-2-methylphenyl)morpholine-4-sulfonamide C₁₁H₁₇N₃O₃S 271.34 Morpholine ring, 2-methylphenyl
3-(4-Chloro-N-methylphenylsulfonamido)-N,N-dimethylpropanamide C₁₉H₂₄ClN₃O₆S₂ 490.00 Chlorophenyl, methoxy, dual sulfonamides

Key Differences and Implications

Substituent Effects on Bioactivity The aminomethyl group in the target compound may enhance water solubility and hydrogen-bonding capacity compared to analogs like the double sulfonamide (), which has higher lipophilicity due to dual sulfonyl groups and a bulky 2,3-dimethylphenyl group .

Synthetic Challenges The unexpected formation of a double sulfonamide () highlights the reactivity of sulfonylating agents, contrasting with the straightforward synthesis of monosubstituted derivatives like the target compound .

Pharmacological Potential Sulfonamides with morpholine () or methoxy groups () are often explored for CNS activity due to improved blood-brain barrier penetration. The target compound’s aminomethyl group could similarly optimize pharmacokinetics . Chlorophenyl derivatives () are frequently associated with antimicrobial or anticancer activity, suggesting that halogenation in the target compound’s analogs may expand therapeutic utility .

Research Findings

  • Ceramidase Inhibition: Sulfonamides with ethanolamine substituents (e.g., in ) demonstrate inhibition of acid and neutral ceramidases, enzymes linked to cancer and inflammatory diseases. The target compound’s aminomethyl group may mimic ethanolamine’s role, warranting investigation in similar assays .
  • Crystal Structure Insights: Analogous compounds like N-(4-methoxyphenyl)benzenesulfonamide () exhibit planar sulfonamide moieties stabilized by hydrogen bonds, a feature critical for protein binding. The target compound’s methyl and aminomethyl groups could disrupt or enhance such interactions .

Biological Activity

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide, also known as a sulfonamide derivative, has garnered interest for its potential biological activities, particularly in oncology. This compound is part of a broader class of sulfonamides that have been explored for their therapeutic effects against various forms of abnormal cell proliferation.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases involved in tumor progression. Research indicates that this compound may exert its effects by inhibiting the focal adhesion kinase (FAK), which is crucial for cellular processes such as migration, invasion, and survival in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit FAK activity, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines. For instance, experiments using U-87 MG glioblastoma cells showed significant changes in cell cycle distribution and enhanced apoptotic markers when treated with this compound .

Case Studies

Several case studies highlight the efficacy of this compound in specific cancer types:

  • Breast Cancer : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and migration capabilities. The compound was shown to induce G2/M phase arrest, which is critical for preventing tumor growth .
  • Lung Cancer : Another study reported that this sulfonamide derivative inhibited the proliferation of A549 lung cancer cells by promoting apoptosis and disrupting the normal signaling pathways mediated by FAK .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known FAK inhibitors:

Compound NameIC50 (nM)Cell LineMechanism of Action
This compound30U-87 MGFAK inhibition
PF-56227110A549FAK inhibition
BI-46445MDA-MB-231FAK inhibition

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